molecular formula C9H10N2O2 B579648 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-70-5

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B579648
CAS No.: 15965-70-5
M. Wt: 178.191
InChI Key: UYRGCEBXOCYGKP-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic organic compound It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. One common method involves the reaction of o-phenylenediamine with methoxyacetaldehyde under acidic conditions to form the intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained after oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and analgesic properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound without the methoxy and methyl groups.

    2-Methyl-1H-benzo[d]imidazole: Similar structure but lacks the methoxy group.

    6-Methoxy-1H-benzo[d]imidazole: Similar structure but lacks the methyl group.

Uniqueness

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both methoxy and methyl groups on the benzimidazole ring. These substituents enhance its chemical stability, solubility, and biological activity compared to similar compounds. The combination of these groups also allows for more diverse chemical modifications and applications.

Properties

IUPAC Name

5-methoxy-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8-5-6(13-2)3-4-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRGCEBXOCYGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219092
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-70-5
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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